Confirmed Stereochemical Identity vs. Generic Achiral Epoxy Ketones
The compound can be procured with a defined, complex stereochemistry, unlike generic achiral epoxy-ketones. A major commercial spectral database entry explicitly records the compound as the (4S,6R)-4-methyl-6-[(2R)-oxiranyl] enantiomer, which is a mixture of β and δ isomers [1]. This specific chiral form is documented as a key synthetic intermediate for the aggregation pheromone α-multistriatin [2].
| Evidence Dimension | Chiral Purity / Stereochemical Definition |
|---|---|
| Target Compound Data | (4S,6R)-4-methyl-6-[(2R)-oxiranyl]-3-heptanone (mixture of β,δ isomers) |
| Comparator Or Baseline | Generic 4-methyl-6-oxiranyl-3-heptanone (undefined stereochemistry) or achiral epoxy-ketone analogs (e.g., 5-(oxiran-2-yl)pentan-2-one) |
| Quantified Difference | Defined multi-chiral center configuration vs. undefined or absent chirality |
| Conditions | SpectraBase Compound ID 5rbERnLP0b6; sourced from Wiley Registry of Mass Spectral Data 2023 |
Why This Matters
This quantifiable difference in stereochemistry is critical for procurement in pheromone research, where the biological activity of the final product is entirely dependent on the absolute configuration of the intermediate.
- [1] John Wiley & Sons, Inc. (2024). SpectraBase Compound ID: 5rbERnLP0b6 - 3-Heptanone, 4-methyl-6-oxiranyl-, [2R*(4S*,6R*)]-(.+-.)-. View Source
- [2] Pearce, G. T., Gore, W. E., & Silverstein, R. M. (1976). Synthesis and absolute configuration of multistriatin. The Journal of Organic Chemistry, 41(17), 2797-2803. View Source
